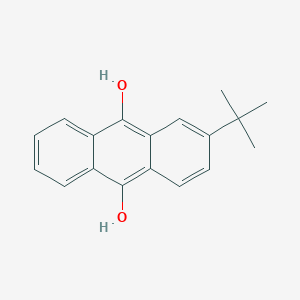
2-Tert-butylanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)anthracene-9,10-diol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a tert-butyl group at the 2-position and hydroxyl groups at the 9 and 10 positions of the anthracene ring. It is known for its unique structural properties and is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)anthracene-9,10-diol typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
tert-Butylation: The tert-butyl group is introduced at the 2-position of anthracene through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The introduction of hydroxyl groups at the 9 and 10 positions is achieved through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butyl)anthracene-9,10-diol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated anthracenes.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)anthracene-9,10-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2-(tert-Butyl)anthracene-9,10-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it suitable for various applications.
Propiedades
Número CAS |
64487-90-7 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-tert-butylanthracene-9,10-diol |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10,19-20H,1-3H3 |
Clave InChI |
PICQFJWHWFSTBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


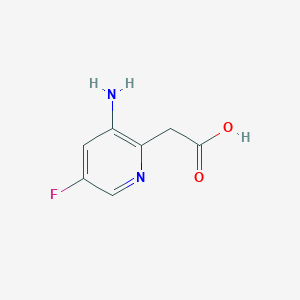
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
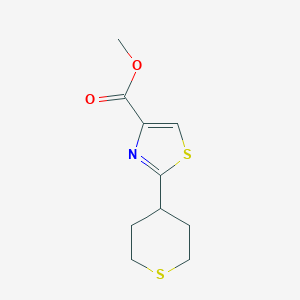

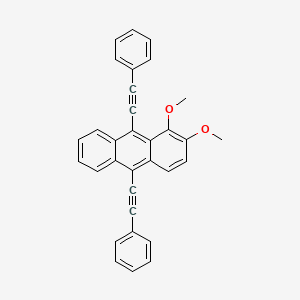
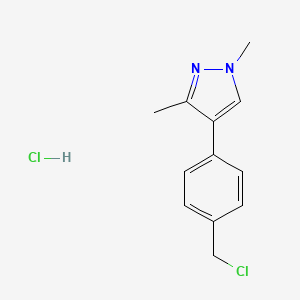

![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
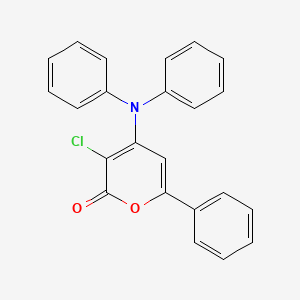
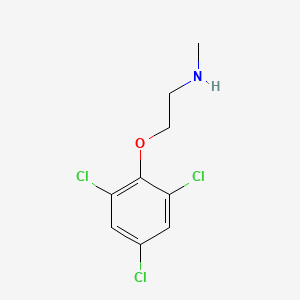

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
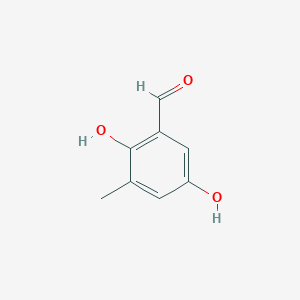
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
